molecular formula C22H27N3O4S2 B2373542 N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-09-4

N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2373542
CAS No.: 893098-09-4
M. Wt: 461.6
InChI Key: TWYLGNRUTLFWAM-UHFFFAOYSA-N
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Description

N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene core, a sulfonyl group, and a piperidine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and piperidine groups.

    Medicine: The compound has potential therapeutic applications due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, while the piperidine moiety may interact with receptors or enzymes. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing benzamides and piperidine derivatives. Examples include:

  • N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
  • N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide lies in its specific combination of functional groups and its cyclopenta[b]thiophene core. This structure provides distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-5-4-12-25(13-14)31(28,29)16-10-8-15(9-11-16)20(26)24-22-19(21(27)23-2)17-6-3-7-18(17)30-22/h8-11,14H,3-7,12-13H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYLGNRUTLFWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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